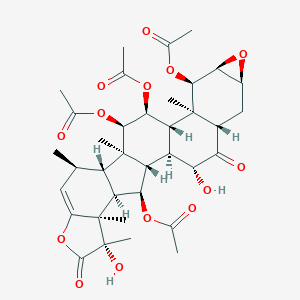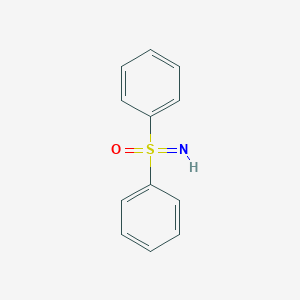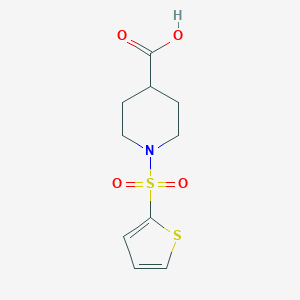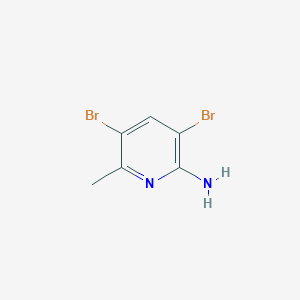
Taccalonolid A
Übersicht
Beschreibung
Taccalonolide A is a natural product isolated from the marine sponge Taccalonia sp. It is a member of the taccalonolide family of diterpenoid compounds, and has been studied for its potential applications in medicine and biotechnology.
Wissenschaftliche Forschungsanwendungen
Stabilisierung von Mikrotubuli
Taccalonolide sind bekannt für ihre Fähigkeit, Mikrotubuli zu stabilisieren, die integrale Bestandteile des Zellzytoskeletts sind . Diese Stabilisierung ist entscheidend, um die Proliferation von Krebszellen zu verhindern. Taccalonolide, einschließlich Taccalonolide A, haben eine ähnliche Mikrotubuli-stabilisierende Aktivität wie bekannte Medikamente wie Paclitaxel gezeigt, aber mit dem zusätzlichen Vorteil, die Multidrug-Resistenz umzukehren .
Antitumoraktivität
In-vitro-Studien haben gezeigt, dass Taccalonolide A eine zytotoxische Aktivität gegen verschiedene Krebszelllinien zeigt, wie z. B. HeLa, HepG2 und Huh7 . Darüber hinaus hat es eine vielversprechende Antitumoraktivität in vivo gezeigt, insbesondere in Brustkrebs-Xenograft-Modellen wie MDA-MB-231 und -435 .
Umgehung der Medikamentenresistenz
Einer der wichtigsten Vorteile von Taccalonolide A ist seine Fähigkeit, Mechanismen der Medikamentenresistenz zu umgehen, die die Wirksamkeit anderer Chemotherapeutika einschränken . Dies umfasst die Resistenz gegen Medikamente wie Paclitaxel und Doxorubicin, was Taccalonolide A zu einem potenziellen Kandidaten für die Behandlung von medikamentenresistenten Tumoren macht .
Wirkmechanismus
Taccalonolide A hat einen einzigartigen Wirkmechanismus, der die kovalente Bindung an Mikrotubuli beinhaltet . Dies unterscheidet sich von anderen Mikrotubuli-zielgerichteten Medikamenten und deutet auf einen neuartigen Ansatz zur Krebsbehandlung hin. Die kovalente Bindungsstelle wurde als β-Tubulin D226 identifiziert, was ein charakteristisches Merkmal seines Mechanismus ist .
Strukturelle Modifikation und SARs
Die Struktur-Aktivitäts-Beziehungen (SARs) von Taccalonoliden wurden durch Semisynthese und Modifikation untersucht . Diese Studien haben zur Entwicklung von Derivaten mit erhöhter antiproliferativer Potenz geführt, was die Bedeutung des C22–C23-Epoxids bei der Steigerung der Aktivität von Taccalonoliden unterstreicht<a aria-label="2: The structure-activity relationships (SARs) of Taccalonolides have been explored through semi-synthesis and modification2" data-citationid="79a5fd23-598e-5244-78b0-4f
Safety and Hazards
Taccalonolide A should be handled with care. Avoid dust formation, breathing mist, gas or vapors. Avoid contacting with skin and eye. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .
Zukünftige Richtungen
Taccalonolides have captured numerous attention in the field of medicinal chemistry due to their variety of structures, unique mechanism of action, and low toxicity . They have promise as a new and effective cancer-fighting agent to circumvent multiple drug resistance mechanisms . Future research may focus on the development of new antitumor drugs, especially for solid tumors .
Wirkmechanismus
Target of Action
Taccalonolide A, a highly oxygenated pentacyclic steroid isolated from the genus of Tacca, is considered a novel class of microtubule-stabilizing agents . Microtubules, the fundamental part of the cell cytoskeleton, intimately involve in cell proliferation and are superb targets in clinical cancer therapy today . Taccalonolide A is effective in vitro against cell lines that overexpress P-glycoprotein (Pgp) and multidrug resistance protein 7 (MRP7) .
Mode of Action
The taccalonolides possess a unique mechanism of covalently binding to the microtubule . An X-ray diffraction analysis of a crystal of taccalonolides AJ binding to tubulin indicated that the covalent binding site is at β-tubulin D226 .
Biochemical Pathways
Taccalonolides induce the formation of abnormal mitotic spindles, leading to mitotic arrest, Bcl-2 phosphorylation, MAPK activation, nucleus breakdown, formation of micronuclei, and initiation of apoptosis . They also promote bundling of interphase microtubules as well as the formation of multiple asters in mitotic cells .
Pharmacokinetics
It is known that taccalonolides circumvent all three mechanisms of taxane drug resistance both in vitro and in vivo . This suggests that Taccalonolide A may have a different absorption, distribution, metabolism, and excretion (ADME) profile compared to other microtubule-stabilizing agents.
Result of Action
Taccalonolide A causes G2-M accumulation, Bcl-2 phosphorylation, and initiation of apoptosis . It induces microtubule bundling, multipolar spindles, and multiple micronuclei in A549 adenocarcinomic human alveolar basal epithelial cells . These effects on interphase and mitotic microtubules are different from those of paclitaxel and laulimalide, suggesting a unique mechanism of action .
Action Environment
It is known that taccalonolides are effective against drug-resistant tumors in cellular and animal models . This suggests that Taccalonolide A may be effective in a variety of biological environments, including those with multidrug resistance mechanisms.
Biochemische Analyse
Biochemical Properties
Taccalonolide A plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. Specifically, it has been found to covalently bind to β-tubulin D226 . This binding induces a conformational shift in the M-loop of the tubulin protein, facilitating tubulin polymerization .
Cellular Effects
Taccalonolide A has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . It induces the formation of abnormal mitotic spindles, leading to mitotic arrest, Bcl-2 phosphorylation, MAPK activation, nucleus breakdown, formation of micronuclei, and initiation of apoptosis .
Molecular Mechanism
The mechanism of action of Taccalonolide A is unique. Unlike other microtubule-stabilizing agents, most taccalonolides do not bind to the taxane-binding site of tubulin . Instead, Taccalonolide A covalently binds to β-tubulin D226 . This binding interaction results in changes in gene expression and enzyme activation or inhibition .
Temporal Effects in Laboratory Settings
Over time in laboratory settings, Taccalonolide A demonstrates changes in its effects. It has been found to have potent antitumor effects, causing tumor regression in the MDA-MB-231 breast cancer xenograft model .
Dosage Effects in Animal Models
The effects of Taccalonolide A vary with different dosages in animal models. For instance, Taccalonolide AF was found to have potent antitumor effects with inhibition of tumor growth almost identical to that of 10 mg/kg paclitaxel when a 2.0 mg/kg dose is administered .
Metabolic Pathways
Taccalonolide A is involved in several metabolic pathways. It interacts with various enzymes and cofactors, and can affect metabolic flux or metabolite levels .
Transport and Distribution
Taccalonolide A is transported and distributed within cells and tissues in a specific manner. It interacts with various transporters or binding proteins, affecting its localization or accumulation .
Subcellular Localization
Taccalonolide A has a specific subcellular localization. It induces the formation of abnormal mitotic spindles, leading to mitotic arrest . This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Eigenschaften
IUPAC Name |
[(1S,2S,3R,5S,7S,9S,10R,11R,12S,13S,14R,15R,16S,17S,22S,23S,24R,25R)-10,14,25-triacetyloxy-3,22-dihydroxy-11,15,17,22,23-pentamethyl-4,21-dioxo-8,20-dioxaheptacyclo[13.10.0.02,12.05,11.07,9.016,24.019,23]pentacos-18-en-13-yl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H46O14/c1-12-10-19-35(8,36(9,44)32(43)50-19)24-21(12)34(7)22(28(24)45-13(2)37)20-23(29(46-14(3)38)31(34)48-16(5)40)33(6)17(25(41)26(20)42)11-18-27(49-18)30(33)47-15(4)39/h10,12,17-18,20-24,26-31,42,44H,11H2,1-9H3/t12-,17-,18+,20+,21+,22-,23-,24+,26-,27+,28-,29+,30+,31+,33+,34-,35+,36-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTTJLTMUKRRHAT-VJAKQJMOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C=C2C(C3C1C4(C(C3OC(=O)C)C5C(C(C4OC(=O)C)OC(=O)C)C6(C(CC7C(C6OC(=O)C)O7)C(=O)C5O)C)C)(C(C(=O)O2)(C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C=C2[C@@]([C@H]3[C@H]1[C@@]4([C@@H]([C@H]3OC(=O)C)[C@H]5[C@H]([C@@H]([C@@H]4OC(=O)C)OC(=O)C)[C@@]6([C@H](C[C@H]7[C@@H]([C@@H]6OC(=O)C)O7)C(=O)[C@@H]5O)C)C)([C@](C(=O)O2)(C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H46O14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80910895 | |
| Record name | 5,7-Dihydroxy-1,5,5a,11a,13a-pentamethyl-4,8-dioxo-4,5,5a,5b,6,6a,6b,7,8,8a,9,9a,10a,11,11a,11b,12,13,13a,13b-icosahydro-1H-oxireno[6',7']naphtho[1',2':7,8]fluoreno[2,1-b]furan-6,11,12,13-tetrayl tetraacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80910895 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
702.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
108885-68-3 | |
| Record name | Taccalonolide A | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=108885-68-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5,7-Dihydroxy-1,5,5a,11a,13a-pentamethyl-4,8-dioxo-4,5,5a,5b,6,6a,6b,7,8,8a,9,9a,10a,11,11a,11b,12,13,13a,13b-icosahydro-1H-oxireno[6',7']naphtho[1',2':7,8]fluoreno[2,1-b]furan-6,11,12,13-tetrayl tetraacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80910895 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Amino-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide](/img/structure/B183007.png)


![{[4-(Dimethylamino)phenyl]imino}propanedinitrile](/img/structure/B183014.png)
![4-[(4-Cyanophenyl)selanyl]benzonitrile](/img/structure/B183015.png)








![2-Methoxy-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)aniline](/img/structure/B183032.png)